(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
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Overview
Description
(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is a complex organic compound characterized by its unique cyclodeca[b]furan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one typically involves multi-step organic reactions. Key steps may include:
Formation of the cyclodeca[b]furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Methylidene group addition: This can be introduced via Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce diols.
Scientific Research Applications
Chemistry
In chemistry, (3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s hydroxyl groups and methylidene functionalities may interact with biological molecules, making it a candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine
Potential medicinal applications include its use as a lead compound for developing new drugs. Its reactivity and functional groups can be modified to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds, while the methylidene group can participate in π-π interactions or covalent bonding with nucleophiles. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one: Similar in structure but may differ in the position or number of functional groups.
Cyclodeca[b]furan derivatives: Compounds with variations in the cyclodeca[b]furan ring or different substituents.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of hydroxyl and methylidene groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-11(16)5-9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h4,7,11-14,16-17H,3,5-6H2,1-2H3/b8-4+,9-7+/t11-,12-,13-,14-/m1/s1 |
InChI Key |
FGJATCOCAOQTBA-VQWQNFJWSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/[C@H](C1)O)/C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CC(C1)O)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
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